molecular formula C7H7BBrClO3 B591540 (2-Bromo-6-chloro-3-methoxyphenyl)boronic acid CAS No. 957062-90-7

(2-Bromo-6-chloro-3-methoxyphenyl)boronic acid

Cat. No. B591540
CAS RN: 957062-90-7
M. Wt: 265.294
InChI Key: PEEJEHWBRGQIAD-UHFFFAOYSA-N
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Description

(2-Bromo-6-chloro-3-methoxyphenyl)boronic acid is a chemical compound with the molecular formula C7H7BBrClO3. It has an average mass of 265.297 Da and a monoisotopic mass of 263.936005 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BBrClO3/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3,11-12H,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a molecular weight of 265.3 and is stored in a refrigerator .

Scientific Research Applications

Fluorescence Quenching Studies

Boronic acid derivatives, such as 5-chloro-2-methoxyphenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, have been investigated for their fluorescence quenching properties with aniline in alcohols. This study highlights the potential use of boronic acid derivatives in developing fluorescent sensors or probes for chemical analysis (H. S. Geethanjali et al., 2015).

Suzuki Coupling Reactions

Boronic acids play a crucial role in Suzuki coupling reactions, a powerful tool for forming carbon-carbon bonds. For instance, the synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid involved a Pd/C-mediated Suzuki coupling between 6-bromo-2-naphthoic acid and 4-methoxyphenyl boronic acid. This process underscores the utility of boronic acids in synthesizing complex organic molecules, which can have implications in pharmaceuticals and materials science (A. Milanese et al., 2011).

Spectroscopic and Computational Studies

The structural and photophysical properties of boronic acids, like 3-bromophenylboronic acid, have been characterized using experimental techniques (FT-IR, FT-Raman, UV–Vis, NMR) and computational methods (DFT). These studies provide insights into the molecular behavior of boronic acids, facilitating their application in designing new materials and understanding their interaction with other molecules (M. Karabacak et al., 2014).

Synthesis of Biologically Active Compounds

Boronic acid derivatives have been utilized in the synthesis of biologically active compounds. The one-pot synthesis approach involving boronic acids underscores their versatility and efficiency in constructing complex molecules, such as Adapalene, a synthetic retinoid used in dermatology (V. G. Tribulovich et al., 2010).

Development of Sensing Materials

The photophysical properties of boronic acid derivatives, such as 3-Methoxyphenyl boronic acid (3MPBA), have been studied for their solvatochromic shifts and quantum yield in different solvents. These properties indicate the potential use of boronic acids in developing sensing materials for detecting changes in environmental conditions (G. V. Muddapur et al., 2016).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has a GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, and the precautionary statements include P280, P305, P338, P351 .

Mechanism of Action

Target of Action

Boronic acids and their esters are generally known to be highly valuable building blocks in organic synthesis .

Mode of Action

(2-Bromo-6-chloro-3-methoxyphenyl)boronic acid, like other boronic acids and their esters, is known to participate in the Suzuki–Miyaura coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Boronic acids and their esters are known to be involved in various transformations including oxidations, aminations, halogenations, and cc-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s important to note that the kinetics of boronic esters are known to be dependent on the substituents in the aromatic ring and the ph, which strongly influences the rate of the reaction .

Result of Action

Boronic acids and their esters are known to be highly valuable building blocks in organic synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. Furthermore, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability .

properties

IUPAC Name

(2-bromo-6-chloro-3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrClO3/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEJEHWBRGQIAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Br)OC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657311
Record name (2-Bromo-6-chloro-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

957062-90-7
Record name B-(2-Bromo-6-chloro-3-methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957062-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromo-6-chloro-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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